

Duvelisib romidepsin versus bortezomib combination efficacy TCL

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Compound Focus: Duvelisib

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Efficacy & Safety Comparison

Feature	Duvelisib + Romidepsin	Duvelisib + Bortezomib
Maximum Tolerated Dose (MTD) of Duvelisib	75 mg twice daily [1] [2]	25 mg twice daily [1] [2]
Overall Response Rate (ORR)	55% (35/64 patients) [1] [2]	34% (11/32 patients) [1] [2]
Complete Response (CR) Rate	34% (22/64 patients) [1] [2]	13% (4/32 patients) [1] [2]
ORR in PTCL Subgroup	56% (27/48 patients) [1]	Information not specified in search results
CR in PTCL Subgroup	44% (21/48 patients) [1]	Information not specified in search results
Most Common Adverse Events (AEs)	Neutropenia (42%), Fatigue (37%) [1]	Diarrhea (48%), Neutropenia (30%) [1]
Grade 3/4 Hepatotoxicity	14% (8/59 patients) [1]	Information not specified in search results

Experimental Protocol Overview

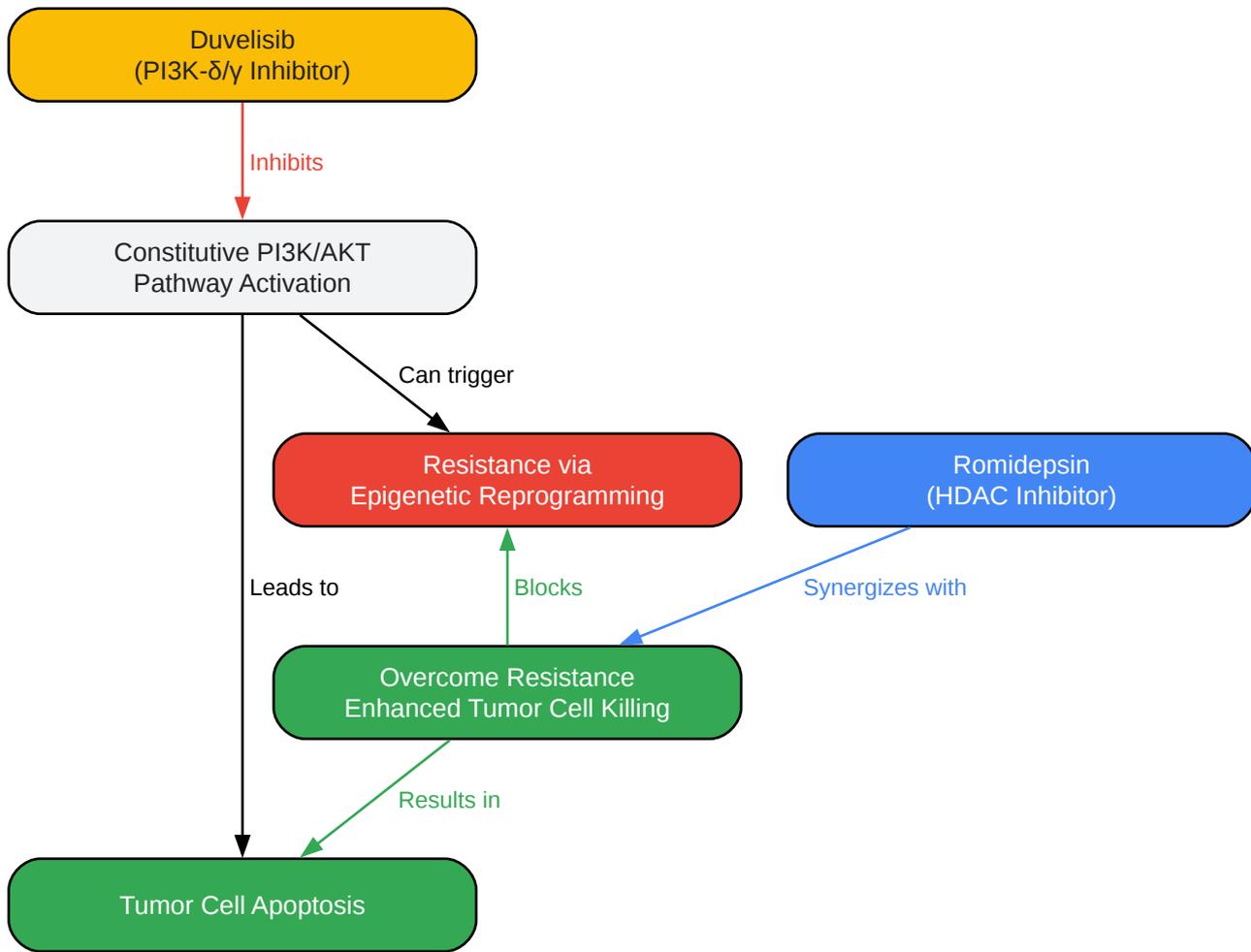
The data comes from a **multicenter, investigator-initiated phase Ib/IIa clinical trial (NCT02783625)** [1].

Here is a summary of the key methodological details:

- **Study Population:** Adults with relapsed or refractory peripheral T-cell lymphoma (PTCL) or cutaneous T-cell lymphoma (CTCL) who had received at least one prior systemic therapy [1].
- **Study Arms:**
 - **Arm A: Duvelisib** (orally, on days 1-28) in combination with Romidepsin (14 mg/m², intravenously, on days 1, 8, and 15) [3].
 - **Arm B: Duvelisib** (orally, on days 1-28) in combination with Bortezomib (1.6 mg/m², subcutaneously or intravenously, on days 1, 8, and 15) [3].
- **Treatment Cycle:** Both regimens were administered in 35-day cycles [3].
- **Primary Endpoint:** Determine the safety and maximum tolerated dose (MTD) of the combinations [1].
- **Secondary Endpoints:** Assess overall response rate (ORR), complete response rate (CRR), duration of response (DOR), and others [1].

Mechanism of Action & Preclinical Rationale

The superior performance of the **duvelisib** and romidepsin combination is supported by preclinical research that uncovered a synergistic mechanism for overcoming resistance [3].



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Diagram illustrating the synergistic mechanism of **duvelisib** and romidepsin. Preclinical studies showed that while **duvelisib** directly targets the PI3K pathway, some T-cell lymphoma cells develop resistance through epigenetic changes. Romidepsin, an HDAC inhibitor, counters this resistance mechanism, leading to enhanced tumor cell death [3].

Key Insights for Professionals

- **Reduced Hepatotoxicity:** A significant finding was that the **duvelisib**-romidepsin combination resulted in a lower incidence of severe (Grade 3/4) hepatotoxicity (14%) compared to a 40% rate historically observed with **duvelisib** monotherapy [1]. This suggests romidepsin may mitigate a key toxicity that has limited PI3K inhibitor use.
- **Enhanced Efficacy in TFH Subtype:** Exploratory analyses indicated that response rates to **duvelisib**-romidepsin were particularly high in patients with nodal T-follicular helper (nTFH) PTCL

subtype [1]. Real-world evidence confirms this, showing ORR of 82% and CR of 71% in nTFH patients [4] [5].

- **Bridging to Transplant:** The **duvelisib**-romidepsin regimen has demonstrated effectiveness as a bridge to curative-allogeneic stem cell transplantation (allo-HSCT) in real-world settings, with a significant number of high-risk patients successfully transitioning to transplant [4] [5].

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